(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(piperidin-2-yl)propanoicacid
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Overview
Description
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(piperidin-2-yl)propanoic acid is a synthetic organic compound that belongs to the class of amino acids. It features a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a piperidine ring attached to the side chain. This compound is often used in peptide synthesis and medicinal chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(piperidin-2-yl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Piperidine Ring: The side chain is modified to introduce the piperidine ring through a series of reactions, including nucleophilic substitution and cyclization.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing automated peptide synthesizers to handle large quantities of reagents and solvents.
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, pressure, and reaction time.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can be used to modify the piperidine ring or reduce any oxidized forms.
Substitution: The Boc-protected amino group can be deprotected under acidic conditions, allowing for further substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Acidic conditions using trifluoroacetic acid for Boc deprotection.
Major Products Formed
Oxidation: N-oxides of the piperidine ring.
Reduction: Reduced forms of the piperidine ring.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Organic Synthesis: Employed in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition Studies: Used to study the inhibition of enzymes that interact with amino acids.
Protein Engineering: Utilized in the design and synthesis of novel proteins with specific functions.
Medicine
Drug Development: Investigated for its potential use in developing new pharmaceuticals.
Bioconjugation: Used in the conjugation of drugs to targeting molecules for improved delivery.
Industry
Chemical Manufacturing: Used in the production of various chemicals and intermediates.
Biotechnology: Employed in the development of biotechnological applications and products.
Mechanism of Action
The mechanism of action of (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(piperidin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected to reveal the free amino group, which can then participate in various biochemical reactions. The piperidine ring provides structural stability and can interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-Amino-3-(piperidin-2-yl)propanoic acid: Lacks the Boc protecting group.
(2R)-2-{[(benzyloxy)carbonyl]amino}-3-(piperidin-2-yl)propanoic acid: Features a different protecting group.
(2R)-2-{[(methoxy)carbonyl]amino}-3-(piperidin-2-yl)propanoic acid: Has a methoxycarbonyl protecting group.
Uniqueness
Stability: The Boc protecting group provides enhanced stability compared to other protecting groups.
Reactivity: The compound’s reactivity can be finely tuned by modifying the protecting group and side chain.
Versatility: Its use in various fields, including chemistry, biology, and medicine, highlights its versatility.
Properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-piperidin-2-ylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)15-10(11(16)17)8-9-6-4-5-7-14-9/h9-10,14H,4-8H2,1-3H3,(H,15,18)(H,16,17)/t9?,10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBXRMZQUKCXFD-QVDQXJPCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCCCN1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1CCCCN1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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